molecular formula C8H8O3S B13252829 2-Mercapto-6-methoxybenzoic acid

2-Mercapto-6-methoxybenzoic acid

Cat. No.: B13252829
M. Wt: 184.21 g/mol
InChI Key: SPABJRUNNMPUQH-UHFFFAOYSA-N
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Description

2-Mercapto-6-methoxybenzoic acid is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, characterized by the presence of a mercapto group (-SH) and a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-methoxybenzoic acid typically involves the introduction of the mercapto and methoxy groups onto the benzoic acid framework. One common method is the thiolation of 2-methoxybenzoic acid using thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Mercapto-6-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-6-methoxybenzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme function. The methoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-5-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.

    2-Methoxybenzoic acid: Lacks the mercapto group.

    2-Mercaptobenzoic acid: Lacks the methoxy group.

Uniqueness

2-Mercapto-6-methoxybenzoic acid is unique due to the specific positioning of both the mercapto and methoxy groups, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

2-methoxy-6-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-5-3-2-4-6(12)7(5)8(9)10/h2-4,12H,1H3,(H,9,10)

InChI Key

SPABJRUNNMPUQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S)C(=O)O

Origin of Product

United States

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